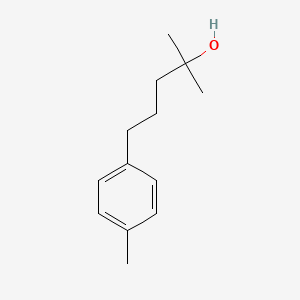

2-Methyl-5-(p-tolyl)-pentan-2-ol

Description

2-Methyl-5-(p-tolyl)-pentan-2-ol is a tertiary alcohol featuring a pentan-2-ol backbone substituted with a methyl group at position 2 and a para-methylphenyl (p-tolyl) group at position 3. Its molecular formula is C₁₃H₂₀O (molecular weight: 192.30 g/mol).

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-methyl-5-(4-methylphenyl)pentan-2-ol |

InChI |

InChI=1S/C13H20O/c1-11-6-8-12(9-7-11)5-4-10-13(2,3)14/h6-9,14H,4-5,10H2,1-3H3 |

InChI Key |

GWVYSSVNJQSSIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)(C)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(p-tolyl)-pentan-2-ol serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Grignard Reactions : This compound can be utilized in Grignard reactions to form new carbon-carbon bonds, which is essential for synthesizing complex organic molecules .

- Alkylation Reactions : The alcohol can undergo alkylation to form more complex alcohols or ethers, expanding its utility in synthetic pathways .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Grignard Reaction | Forms new carbon-carbon bonds | |

| Alkylation | Produces complex alcohols and ethers | |

| Benzylation | Reacts with benzyl halides for derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated broad-spectrum activity against various microbial strains, suggesting potential as a lead compound for new antimicrobial agents .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can effectively scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Table 2: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against microbes | |

| Antioxidant | Effective free radical scavenging |

Material Science

The applications of this compound extend into material science:

- Polymer Chemistry : This alcohol can be used as a monomer or additive in polymer synthesis, enhancing the properties of the resulting materials. Its hydrophobic nature may improve the water resistance of polymers .

- Solvent Applications : Due to its solvent properties, it can be employed in various chemical processes, providing a medium for reactions while influencing solubility and reactivity profiles .

Table 3: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Used as a monomer/additive | |

| Solvent Applications | Acts as a solvent in chemical processes |

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Antimicrobial Agents : A study synthesized several derivatives of the compound and tested them against common pathogens. The results showed that certain modifications significantly enhanced their antimicrobial efficacy, demonstrating the compound's potential in drug development .

- Polymer Enhancement : Research focused on incorporating this compound into polymer matrices revealed improved mechanical properties and resistance to environmental degradation, showcasing its utility in producing durable materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-methyl-5-(p-tolyl)-pentan-2-ol with structurally related compounds from the evidence, emphasizing substituent-driven differences:

Physicochemical Properties

- Solubility and Polarity: Aromatic substituents (p-tolyl) enhance lipophilicity compared to polar amino groups (e.g., 5-(dimethylamino)-2-methylpentan-2-ol, LogP = 1.10 ), favoring applications in hydrophobic matrices. Bulky adamantyl groups (C₁₆H₂₆O) reduce solubility in polar solvents but improve thermal stability .

- Boiling/Melting Points : Data gaps exist for the target compound, but tertiary alcohols with aromatic groups typically exhibit higher boiling points than aliphatic analogs due to increased molecular weight and π-π interactions.

Preparation Methods

Reaction Mechanism and Conditions

A prominent method for synthesizing 2-methyl-5-(p-tolyl)-pentan-2-ol involves the acid-catalyzed hydration of a precursor alkene. In this approach, concentrated sulfuric acid (H₂SO₄) acts as both a catalyst and dehydrating agent. The reaction typically proceeds in anhydrous ethyl ether at low temperatures (0–5°C) to minimize side reactions such as polymerization or over-oxidation. For example, a solution of the alkene precursor in ethyl ether (100 mL) is treated with H₂SO₄ (64 mL) under vigorous stirring, yielding the tertiary alcohol after 12–24 hours.

The mechanism follows Markovnikov’s rule, where the hydroxyl group attaches to the more substituted carbon of the alkene. This regioselectivity ensures the formation of the thermodynamically stable tertiary alcohol. The p-tolyl group’s electron-donating methyl substituent further stabilizes the carbocation intermediate, enhancing reaction efficiency.

Optimization and Yield

Key parameters influencing yield include:

-

Temperature : Lower temperatures (0°C) favor protonation of the alkene without promoting carbocation rearrangements.

-

Acid Concentration : Excess H₂SO₄ ensures complete protonation but risks sulfonation of the aromatic ring; thus, stoichiometric control is critical.

-

Solvent Choice : Ethyl ether’s low polarity minimizes side reactions, though dichloromethane has been explored as an alternative in analogous systems.

Reported yields for this method range from 50% to 70%, with purity exceeding 95% after chromatographic purification.

Grignard Reagent-Based Alkylation

Synthesis of the Grignard Precursor

The Grignard method involves reacting a p-tolyl-substituted alkyl magnesium bromide with a ketone. For instance, 3-methyl-2-pentanone reacts with 4-(3-bromopropyl)-toluene magnesium bromide in anhydrous tetrahydrofuran (THF) to form the tertiary alcohol. The reaction sequence proceeds as follows:

-

Formation of the Grignard reagent:

-

Nucleophilic addition to the ketone:

-

Acidic workup to protonate the alkoxide:

Challenges and Modifications

-

Moisture Sensitivity : The Grignard reagent’s reactivity necessitates strict anhydrous conditions.

-

Steric Hindrance : Bulky substituents on the ketone (e.g., methyl groups) slow the reaction, requiring elevated temperatures (40–50°C).

-

Purification : The crude product often contains magnesium salts, necessitating extraction with dilute HCl and subsequent column chromatography.

This method achieves yields of 60–75%, with diastereomeric ratios >95:5 in optimized systems.

Friedel-Crafts Alkylation

Substrate Design and Catalysis

Friedel-Crafts alkylation introduces the p-tolyl group onto a preformed alcohol backbone. For example, 2-methylpent-4-en-2-ol undergoes alkylation with toluene in the presence of AlCl₃:

The Lewis acid catalyst (AlCl₃) facilitates the formation of a carbocation intermediate, which reacts with the aromatic ring’s electron-rich para position.

Limitations and Alternatives

-

Carbocation Rearrangements : Secondary carbocations may undergo hydride shifts, leading to undesired regioisomers. Using tertiary alcohols mitigates this issue.

-

Solvent Effects : Nitromethane and dichloroethane enhance reaction rates by stabilizing ionic intermediates.

Yields for this route are moderate (40–55%), with significant byproduct formation requiring careful chromatographic separation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed hydration | 50–70 | >95 | Simple setup; cost-effective | Risk of sulfonation; moderate yields |

| Grignard alkylation | 60–75 | 90–95 | High regioselectivity | Moisture-sensitive; multi-step synthesis |

| Friedel-Crafts alkylation | 40–55 | 85–90 | Direct aryl incorporation | Byproduct formation; carbocation rearrangements |

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.